molecular formula C11H7FN2S2 B14238347 Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- CAS No. 493046-83-6

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-

Katalognummer: B14238347
CAS-Nummer: 493046-83-6
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: VEVHMEJYDSKMFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- is a chemical compound with the molecular formula C11H7FN2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- typically involves the reaction of 4-phenyl-2-thiazolylthiol with fluoroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

    Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.

    4-Phenyl-2-thiazolylthiol: A precursor in the synthesis of acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-.

    Fluoroacetonitrile: Another precursor used in the synthesis.

Uniqueness: Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]- is unique due to the presence of both the fluoro and thiazolylthio groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

493046-83-6

Molekularformel

C11H7FN2S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

2-fluoro-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C11H7FN2S2/c12-10(6-13)16-11-14-9(7-15-11)8-4-2-1-3-5-8/h1-5,7,10H

InChI-Schlüssel

VEVHMEJYDSKMFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SC(C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.